molecular formula C19H24N6O2S B6436274 N-(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)-N-methyl-1-phenylmethanesulfonamide CAS No. 2549019-70-5

N-(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)-N-methyl-1-phenylmethanesulfonamide

Cat. No.: B6436274
CAS No.: 2549019-70-5
M. Wt: 400.5 g/mol
InChI Key: KOCCAKSDFNJLNC-UHFFFAOYSA-N
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Description

The compound belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . These are heterocyclic compounds that have been studied for their potential in various applications, including as corrosion inhibitors and in medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for this compound were not found, [1,2,4]triazolo[1,5-a]pyrimidines can be synthesized via reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines involves a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines are diverse. For instance, they can undergo reactions with hydrazonoyl halides .


Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines can vary widely depending on the specific compound. For instance, their solubility in water can be influenced by the presence of different substituents .

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidines are a promising class of compounds with potential applications in various fields, including medicinal chemistry and material science . Future research may focus on developing new synthetic routes and exploring their potential applications.

Biochemical Analysis

Biochemical Properties

N-(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)-N-methyl-1-phenylmethanesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation. The interaction between this compound and CDK2 inhibits the enzyme’s activity, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound has shown interactions with other proteins involved in cell signaling pathways, further influencing cellular processes.

Cellular Effects

This compound affects various types of cells, particularly cancer cells. It induces cell cycle arrest at the G1 phase and promotes apoptosis, thereby inhibiting cell proliferation. This compound also influences cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and growth. By modulating these pathways, it can alter gene expression and cellular metabolism, leading to reduced tumor growth .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of CDK2, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets necessary for cell cycle progression. Additionally, this compound can modulate the activity of other enzymes and proteins involved in cell signaling, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level lead to a marked increase in toxic side effects .

Properties

IUPAC Name

N-[1-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O2S/c1-14-15(2)22-19-20-13-21-25(19)18(14)24-10-9-17(11-24)23(3)28(26,27)12-16-7-5-4-6-8-16/h4-8,13,17H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCCAKSDFNJLNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NC=N2)N=C1C)N3CCC(C3)N(C)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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